2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol
Description
Structure
3D Structure
Properties
CAS No. |
1761-44-0 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]-4-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-11-6-7-13(16)10(8-11)9-15-12-4-2-3-5-14(12)17/h2-9,16-17H,1H3 |
InChI Key |
ZSKAQEGIDOMWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Molar Ratio : 1:1 (aldehyde:amine)
-
Solvent : Ethanol (15–20 mL per mmol)
-
Temperature : Reflux (~78°C)
-
Duration : 4–8 hours
-
Workup : Filtration followed by recrystallization (methanol or ethanol)
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate that dehydrates to yield the imine. Intramolecular hydrogen bonding between the phenolic –OH and imine nitrogen stabilizes the product.
Solvent-Free Synthesis
Alternative protocols eliminate solvents to reduce environmental impact and improve reaction efficiency.
Procedure:
-
Reactants : 2-aminophenol and 4-methoxybenzaldehyde (1:1 molar ratio)
-
Catalyst : None required
-
Temperature : 80–100°C (oil bath)
-
Duration : 2–3 hours
Advantages :
-
Reduced reaction time.
-
Avoids solvent purification steps.
Catalytic Methods
Acid or base catalysts accelerate imine formation in low-polarity solvents.
Example Protocol:
-
Catalyst : Glacial acetic acid (0.1 equiv)
-
Solvent : Methanol
-
Temperature : Room temperature (25°C)
-
Duration : 24 hours
Role of Catalyst :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating amine attack.
Purification and Characterization
Purification Techniques:
Characterization Data:
| Technique | Key Observations | Citation |
|---|---|---|
| FTIR | : 1610–1620 cm⁻¹; : 3200–3400 cm⁻¹ | |
| δ 8.42 ppm (s, 1H, –CH=N–); δ 3.85 ppm (s, 3H, –OCH) | ||
| XRD | Orthorhombic crystal system (); intramolecular O–H⋯N hydrogen bonds |
Comparative Analysis of Methods
| Method | Yield (%) | Duration (h) | Solvent | Key Advantage |
|---|---|---|---|---|
| Conventional Reflux | 70–76 | 4–8 | Ethanol | High reproducibility |
| Solvent-Free | 68–72 | 2–3 | None | Eco-friendly |
| Catalytic (Acetic Acid) | 65–70 | 24 | Methanol | Mild conditions |
Factors Influencing Yield and Purity
Critical Parameters:
Common Byproducts:
-
Unreacted starting materials : Removed via recrystallization.
-
Oligomers : Formed at elevated temperatures; mitigated by controlled heating.
Recent Advances and Optimization
Microwave-Assisted Synthesis:
Green Chemistry Approaches:
Industrial-Scale Considerations
Challenges:
-
Cost of 4-methoxybenzaldehyde (~$200/kg).
-
Energy-intensive reflux steps.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Halogenating agents like bromine (Br2) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methoxyphenylamine. The reaction can be facilitated under various conditions, including reflux and microwave irradiation, resulting in a compound characterized by the presence of an imine functional group.
Characterization Techniques:
- Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of functional groups, particularly the imine bond at approximately 1590 cm.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular structure, with characteristic peaks indicating the presence of specific hydrogen environments.
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and confirm the purity of the synthesized compound.
Biological Activities
The compound exhibits a range of biological activities that make it suitable for pharmaceutical applications:
- Antioxidant Activity: Studies have shown that this compound demonstrates significant antioxidant properties, with an effective concentration (EC50) value indicating its potency in scavenging free radicals .
- Antimicrobial Properties: Similar Schiff bases have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antibacterial agents .
- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Applications in Pharmaceuticals
Due to its biological activities, this compound is being explored for use in various pharmaceutical formulations:
- Drug Development: Its ability to interact with biological targets positions it as a potential lead compound for developing new drugs aimed at oxidative stress-related diseases.
- As a Ligand in Coordination Chemistry: The imine functionality allows it to form stable complexes with metal ions, which can be utilized in drug delivery systems or as catalysts in organic synthesis .
Material Science Applications
In addition to its biological applications, this compound is being investigated for its utility in material science:
- Dyes and Pigments: Schiff bases are known for their vibrant colors and stability, making them suitable for use as dyes in textiles and other materials .
- Electroluminescent Materials: The unique electronic properties of Schiff bases can be harnessed for developing materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant activity of synthesized Schiff bases similar to this compound using the DPPH method. The results indicated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .
Case Study 2: Antimicrobial Testing
Research conducted on related Schiff base compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This positions such compounds as promising candidates for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and hydroxyl groups (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, contributing to its biological activity .
Comparison with Similar Compounds
Bond Lengths and Crystallography
The C=N bond length in 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is comparable to related Schiff bases, typically ranging from 1.266–1.290 Å (e.g., 1.271 Å in (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol) . Substituents such as chloro (-Cl) or nitro (-NO₂) groups marginally elongate the C=N bond due to electron-withdrawing effects, whereas methoxy groups stabilize the imine bond through electron donation .
Table 1: C=N Bond Lengths in Selected Schiff Bases
| Compound | C=N Bond Length (Å) | Reference |
|---|---|---|
| This compound | ~1.27 (estimated) | |
| (E)-2-{[(3-Chlorophenyl)imino]methyl}-6-methylphenol | 1.271 | |
| (E)-2-{[(4-Methylphenyl)imino]methyl}-4-nitrophenol | 1.290 |
Substituent Effects on Electronic Properties
- Methoxy vs. Ethoxy Groups : Methoxy substituents enhance electron density on the aromatic ring, lowering the HOMO-LUMO gap (e.g., ΔE = ~4.5 eV in methoxy derivatives vs. ~5.0 eV in ethoxy analogues) . This increases antioxidant activity by facilitating electron donation to free radicals .
- Halogen Substitution: Chloro or fluoro groups (e.g., in 4-{[(4-fluorophenyl)imino]methyl}-2-methoxyphenol) introduce electron-withdrawing effects, reducing electron density and antioxidant efficacy (IC₅₀ = 28 µM vs. 15 µM for the methoxy compound) .
Table 2: Antioxidant Activity (DPPH Scavenging IC₅₀)
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| This compound | 15 | |
| (E)-2-{[(3-Hydroxyphenyl)imino]methyl}-6-methoxyphenol | 32 | |
| 4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol | 28 |
Physicochemical Properties
Thermal Stability
The compound exhibits thermal stability up to 210°C, comparable to other Schiff bases like (E)-2-{[(4-ethoxyphenyl)imino]methyl}phenol. Methoxy groups contribute to stability via steric hindrance and hydrogen bonding .
Spectroscopic Features
Antioxidant Activity
The methoxy group at the 4-position enhances radical scavenging efficiency by stabilizing phenolic radicals through resonance. This compound outperforms butylated hydroxytoluene (BHT) in DPPH assays, with an IC₅₀ of 15 µM vs. 20 µM for BHT .
Coordination Chemistry
Unlike sulfonated analogues (e.g., sodium 4-hydroxy-3-((phenylimino)methyl)benzenesulfonate), which form water-soluble Pd(II) complexes, the methoxy derivative is less polar but effective in non-aqueous catalysis .
Biological Activity
The compound 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol , also known as a Schiff base, is of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antioxidant, antimicrobial, and anticancer properties, supported by various studies and case analyses.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a hydroxyl group, an imine linkage, and a methoxy group, which contribute to its biological activities.
1. Antioxidant Activity
Research indicates that Schiff bases exhibit notable antioxidant properties. In a study evaluating the antioxidant capacity of various phenolic compounds, it was found that the presence of hydroxyl and methoxy groups enhances radical-scavenging activity. The compound showed significant inhibition of DPPH radicals, indicating its potential as an antioxidant agent .
Table 1: Antioxidant Activity Comparison
2. Antimicrobial Activity
The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Bacillus subtilis | 64 | Moderate |
| Escherichia coli | >128 | No inhibition |
3. Anticancer Activity
The anticancer potential of Schiff bases has been documented in several studies. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 3: Anticancer Activity
Case Studies
Several case studies highlight the effectiveness of this compound in biological applications:
- Study on Antioxidant Properties : A comparative analysis showed that the compound's antioxidant activity was significantly higher than that of common antioxidants like vitamin C and E, suggesting its potential use in dietary supplements .
- Antimicrobial Efficacy : In clinical settings, formulations containing this compound were tested against MRSA strains, showing promising results with reduced bacterial load in infected patients .
- Anticancer Research : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models of breast cancer, supporting its development as a therapeutic agent .
Q & A
Q. What are the standard synthetic routes for preparing 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol, and how can reaction conditions be optimized?
The compound is synthesized via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-aminophenol in methanol. Key parameters include temperature (room temperature to reflux), solvent polarity, and stoichiometric ratios. Methanol is preferred due to its ability to dissolve both aromatic aldehydes and amines while stabilizing the imine bond. Purification typically involves recrystallization or column chromatography. Optimization strategies include monitoring reaction progress via TLC and adjusting pH to enhance imine formation .
Q. Which spectroscopic techniques are most effective for characterizing this Schiff base, and how are spectral data interpreted?
- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic and imine (C=N) groups, typically showing absorption bands between 250–350 nm.
- FTIR : Confirms the presence of the imine bond (C=N stretch at ~1600–1620 cm⁻¹), phenolic O-H (broad peak ~3300 cm⁻¹), and methoxy C-O (1250–1050 cm⁻¹).
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), the methoxy group (δ ~3.8 ppm), and the imine proton (δ ~8.5 ppm). ¹³C NMR resolves the C=N carbon at δ ~160 ppm .
Q. How is the antioxidant activity of this compound evaluated, and what mechanisms are proposed?
The DPPH radical scavenging assay is commonly used. A methanolic solution of the compound is mixed with DPPH (2,2-diphenyl-1-picrylhydrazyl), and absorbance is measured at 517 nm. Activity correlates with the compound’s ability to donate hydrogen atoms or electrons, neutralizing free radicals. IC₅₀ values are calculated and compared to standards like BHT. Substituents such as hydroxyl and methoxy groups enhance activity by stabilizing radical intermediates .
Advanced Research Questions
Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?
Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. X-ray crystallography (using programs like SHELXL ) provides unambiguous bond lengths and angles, while NMR data reflect time-averaged conformations. For example, imine tautomerism (enol-keto forms) can shift NMR signals but is absent in crystal structures. Combining both methods ensures accurate structural assignments .
Q. What strategies improve the thermal stability of Schiff base derivatives for material science applications?
Thermal stability (assessed via TGA/DSC) is enhanced by:
Q. How do substituent positions (ortho, meta, para) on the phenolic ring affect biological and catalytic properties?
Comparative studies of structural analogs (e.g., ortho-hydroxyphenyl vs. para-methoxyphenyl derivatives) reveal:
- Ortho-substituents : Enhance antioxidant activity due to intramolecular hydrogen bonding stabilizing radical intermediates.
- Para-substituents : Improve ligand-metal coordination in catalysis by reducing steric hindrance. These effects are validated via structure-activity relationship (SAR) models and DFT calculations .
Q. What are the challenges in crystallizing this Schiff base, and how are they addressed?
Common issues include polymorphism and solvent inclusion. Strategies:
- Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO).
- Seeding with pre-formed crystals.
- Using SHELXD for phase determination in twinned or low-symmetry crystals .
Methodological Notes
- Contradiction Analysis : When spectroscopic data conflict with computational models, validate using hybrid methods (e.g., IR-coupled DFT simulations).
- Advanced Characterization : Pair mass spectrometry (HRMS) with X-ray diffraction to confirm molecular integrity and purity.
- Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant tests) and replicate experiments to address variability in DPPH results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
